5-Bromo-1-chloro-2,3-dimethoxybenzene
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Overview
Description
5-Bromo-1-chloro-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1-chloro-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2,3-dimethoxyaniline. The reaction typically requires a Lewis acid catalyst such as aluminum chloride or ferric bromide to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
5-Bromo-1-chloro-2,3-dimethoxybenzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2,3-dimethoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3-trimethoxybenzene: Similar structure but with an additional methoxy group.
5-Chloro-1,3-dimethoxybenzene: Lacks the bromine atom.
2-Bromo-5-chloro-1,3-dimethoxybenzene: Different substitution pattern.
Uniqueness
5-Bromo-1-chloro-2,3-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and chlorine atoms allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-1-chloro-2,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWVYTVPILSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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